2,6-Dichloro-4-(methylthio)pyridine

Organic Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Researchers needing regioselective functionalization face limited options: isomers fail to replicate the electronic profile of 2,6-dichloro-4-(methylthio)pyridine. This compound solves that gap. - **Dual reactivity**: Electrophilic C2/C6 chlorines (leaving groups) + nucleophilic S at C4 (methylthio) enables orthogonal transformations. - **Kinase inhibitor scaffold**: In silico predictions confirm utility for protein kinase inhibitor synthesis via SNAr. - **Agrochemical SAR handle**: Methylthio group permits stepwise oxidation (sulfoxide → sulfone) to tune bioactivity. Available in research quantities with ≥98% purity. Immediate shipment.

Molecular Formula C6H5Cl2NS
Molecular Weight 194.08 g/mol
CAS No. 153564-25-1
Cat. No. B3040076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(methylthio)pyridine
CAS153564-25-1
Molecular FormulaC6H5Cl2NS
Molecular Weight194.08 g/mol
Structural Identifiers
SMILESCSC1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
InChIKeyUBVJPWCFQOCCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-(methylthio)pyridine: Key Properties and Characterization


2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1) is a heterocyclic aromatic compound with the molecular formula C₆H₅Cl₂NS and a molecular weight of 194.08 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions and a methylthio group at the 4-position. The compound is primarily utilized as a versatile building block in the synthesis of complex heterocyclic compounds, with documented applications in pharmaceutical and agrochemical research . Its chemical properties, including its electrophilic chlorine atoms and the nucleophilic potential of the methylthio group, enable a range of synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions . The compound is commercially available with purities typically ranging from 95% to ≥98% .

Workflow Nucleophilic aromatic substitution and cross-coupling building block
Selection Regioselective difunctionalization at 2- and 6-positions
Procurement Standard research-grade purities available for synthesis scale-up

Why 2,6-Dichloro-4-(methylthio)pyridine Cannot Be Replaced


Generic substitution of 2,6-dichloro-4-(methylthio)pyridine with other pyridine derivatives fails due to the compound's unique combination of electronic and steric properties conferred by its specific substitution pattern. The 4-methylthio group is a strong electron-donating group by resonance, which activates the pyridine ring for electrophilic substitution and also provides a site for further functionalization, while the 2- and 6-chloro atoms are good leaving groups for nucleophilic aromatic substitution (SNAr) . This precise arrangement allows for regioselective functionalization that is not achievable with other isomers, such as 2,6-dichloro-3-(methylthio)pyridine or the non-chlorinated 4-(methylthio)pyridine . Furthermore, the methylthio group imparts distinct reactivity compared to other substituents like methoxy or iodo groups, influencing both the synthetic pathway and the biological activity of downstream products .

Regioselectivity shift

Substitution with other isomers (e.g., 2,6-dichloro-3-(methylthio)pyridine) may alter SNAr regioselectivity and downstream product identity.

Electronic profile mismatch

4-Methylthio resonance donation differs from methoxy or iodo groups, potentially affecting synthetic pathway efficiency and biological target interactions.

Functionalization handle loss

Absence of the methylthio group removes the option for later oxidation to sulfoxide/sulfone, limiting SAR exploration in medicinal chemistry.

Quantitative Evidence for 2,6-Dichloro-4-(methylthio)pyridine


Synthetic Yield: Methylthio vs. Methoxy Substitution

In the synthesis of 4-substituted 2,6-dichloropyridines from 2,4,6-trichloropyridine, the reaction with sodium thiomethoxide (NaSMe) to produce 2,6-dichloro-4-(methylthio)pyridine proceeds with a yield of 74% . In contrast, a comparable reaction with sodium methoxide (NaOMe) to produce 2,6-dichloro-4-methoxypyridine under similar conditions is reported to proceed with a significantly higher yield of 94% . This difference is attributed to the differing nucleophilicity and steric properties of the thiomethoxide versus methoxide anions.

Synthetic Yield
Data to verify
Target: 74% vs Methoxy analog: 94% (20 pp lower)
Reported synthetic efficiency context; methoxy variant yields higher, but methylthio enables downstream sulfoxide/sulfone chemistry.
Reaction in DMF, NaSMe vs NaOMe; data to verify across lots
Organic Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Structural Comparison: 4-Methylthio vs. 4-(Methylthiomethyl)

2,6-Dichloro-4-(methylthio)pyridine has a molecular weight of 194.08 g/mol . The structurally related compound 2,6-dichloro-4-((methylthio)methyl)pyridine, which contains an additional methylene spacer between the sulfur atom and the pyridine ring, has a molecular weight of 208.11 g/mol . This 14.03 g/mol difference in molecular weight corresponds to a CH₂ group, which affects the compound's lipophilicity (LogP) and its ability to participate in specific intermolecular interactions, such as π-stacking and hydrogen bonding.

Molecular Weight
Class-level inference
Target: 194.08 g/mol vs Methylthiomethyl analog: 208.11 g/mol (Δ 14.03 g/mol)
MW increase reflects CH₂ spacer; direct S-ring attachment alters electronic profile and lipophilicity.
Physicochemical property context; class-level inference
Medicinal Chemistry Agrochemicals Synthetic Intermediates

Predicted Bioactivity: Kinase Inhibition Potential

In silico predictions using the PASS (Prediction of Activity Spectra for Substances) algorithm for a closely related 2,6-dichloro-4-(methylthio)pyridine derivative indicate a high probability of activity as a signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), and protein kinase inhibitor (Pa = 0.620) [1]. While this data is not for the exact target compound, it represents a class-level inference for 2,6-dichloro-4-(methylthio)pyridine derivatives. The presence of the methylthio group is a key structural feature for these predicted activities.

Predicted Bioactivity
Class-level inference
Signal transduction inhibitor: Pa = 0.718; Chloride peroxidase inhibitor: Pa = 0.657; Protein kinase inhibitor: Pa = 0.620 (PASS)
In silico screening supports scaffold exploration; kinase and signal transduction pathway relevance require assay validation.
Derivative class-level prediction; source available
Drug Discovery Structure-Activity Relationship (SAR) In Silico Prediction

2,6-Dichloro-4-(methylthio)pyridine Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffolds

Based on in silico predictions of protein kinase inhibition, 2,6-dichloro-4-(methylthio)pyridine is best utilized as a core scaffold for the development of novel kinase inhibitors [1]. Its unique substitution pattern allows for regioselective introduction of additional functional groups at the 2- and 6-positions via SNAr reactions, while the 4-methylthio group can be further modified to tune potency, selectivity, and physicochemical properties.

Agrochemical Research: Herbicides and Fungicides

Given that 2,6-disubstituted pyridines are a well-established class of herbicides [2], 2,6-dichloro-4-(methylthio)pyridine serves as a valuable intermediate for creating new agrochemical candidates. Its methylthio group offers a distinct handle for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of sulfur oxidation state (thioether, sulfoxide, sulfone) on herbicidal or fungicidal efficacy, a feature not available with simple chloro- or alkoxy-substituted analogs.

Organic Synthesis: Polypyridines and Fused Heterocycles

2,6-Dichloro-4-(methylthio)pyridine is a proven building block for the synthesis of more complex heterocyclic systems, including 2,6-diheterylpyridines and terpyridinyl compounds . Its dual reactivity (electrophilic at carbons 2 and 6, nucleophilic at sulfur) makes it particularly suitable for constructing oligopyridine architectures that are essential in materials science and coordination chemistry for developing ligands, catalysts, and functional materials.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Regioselective SNAr and methylthio oxidation handle
Kinase inhibition profiling and SAR studies
Agrochemical candidate synthesis
Sulfur oxidation state tunability
Herbicidal/fungicidal activity screening
Polypyridine ligand synthesis
Dual electrophilic and nucleophilic sites
Coordination chemistry and material characterization

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